Product packaging for Chromium hydroxide sulfate(Cat. No.:CAS No. 12336-95-7)

Chromium hydroxide sulfate

Cat. No.: B077369
CAS No.: 12336-95-7
M. Wt: 165.07 g/mol
InChI Key: DSHWASKZZBZKOE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chromium hydroxide sulfate, also known as basic chromium sulfate, is an inorganic complex of significant value in materials science and industrial chemistry research. Its primary research applications revolve around its role as a versatile precursor and tanning agent. In investigative studies, it is utilized to understand the mechanism of collagen cross-linking in hide conversion to stable leather, a process central to sustainable material production. Beyond tanning, this compound serves as a crucial starting material for the synthesis of other chromium-based catalysts and for the preparation of chromium oxide pigments. Its mechanism of action in tanning involves the formation of stable coordinate covalent bonds between the polynuclear chromium complexes and the carboxylate groups of collagen fibrils, resulting in enhanced hydrothermal stability and shrinkage temperature of the biomaterial. Researchers also employ this compound in the development of novel catalytic systems for organic transformations and in the fabrication of functionalized surfaces. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrOHSO4<br>CrHO5S B077369 Chromium hydroxide sulfate CAS No. 12336-95-7

Properties

IUPAC Name

chromium(3+);hydroxide;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWASKZZBZKOE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[O-]S(=O)(=O)[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrOHSO4, CrHO5S
Record name CHROMIUM HYDROXIDE SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10101-53-8 (Parent)
Record name Chromium hydroxide sulfate (Cr(OH)(SO4))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20892186
Record name Chromium hydroxide sulfate (Cr(OH)(SO4))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Green powder soluble in water at 2000 g/L; [ACGIH], GREEN POWDER.
Record name Chromium hydroxide sulfate (Cr(OH)(SO4))
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium hydroxide sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21983
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHROMIUM HYDROXIDE SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 20 °C: 200
Record name CHROMIUM HYDROXIDE SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.25 g/cm³
Record name CHROMIUM HYDROXIDE SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

12336-95-7
Record name Chromium hydroxide sulfate (Cr(OH)(SO4))
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12336-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium hydroxide sulfate (Cr(OH)(SO4))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium hydroxide sulfate (Cr(OH)(SO4))
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium hydroxide sulfate (Cr(OH)(SO4))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromium hydroxide sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMIUM HYDROXIDE SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

>900 °C
Record name CHROMIUM HYDROXIDE SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthetic Methodologies and Preparation Techniques for Chromium Iii Hydroxide Sulfate

Chemical Precipitation Approaches

Precipitation from a solution is a common laboratory and industrial method for synthesizing chromium(III) hydroxide (B78521) sulfate (B86663). This approach involves the controlled alteration of solution conditions to induce the formation of the solid product.

A direct and widely used method for preparing chromium(III) hydroxide sulfate involves the partial neutralization of a chromium(III) salt solution with a hydroxide base. This process typically uses chromium(III) sulfate as the starting material and a base such as sodium hydroxide for precipitation. google.com

The synthesis is performed by carefully adding the hydroxide solution to the chromium(III) sulfate solution. This controlled addition results in the precipitation of chromium hydroxide sulfate. The reaction can be generally represented as: Cr₂(SO₄)₃ + 6 NaOH → 2 Cr(OH)SO₄ + 3 Na₂SO₄

Critical parameters that govern the reaction's success and the product's characteristics include pH and temperature. The pH must be carefully controlled, typically in the range of 2 to 4, to facilitate partial neutralization rather than complete precipitation of chromium hydroxide. Temperature is also a key variable, with a range of 70–90°C often employed to prevent undesirable hydrolysis side reactions.

ReactantsKey ConditionsProductReference
Chromium(III) sulfate (Cr₂(SO₄)₃), Sodium hydroxide (NaOH)Controlled addition of base, pH 2-4, Temperature 70-90°CChromium(III) hydroxide sulfate (Cr(OH)SO₄)
Chromium(III) chloride (CrCl₃), Aqueous ammonia (B1221849) (NH₄OH)Heating solution to near boiling, slow addition of excess ammoniaChromium(III) hydroxide precipitate chembk.com

For greater control over the particle size and morphology of the final product, homogeneous precipitation is an effective technique. This method avoids the localized high supersaturation that occurs with the direct addition of a precipitant. The thermal decomposition of urea (B33335) is a classic example of this approach.

In this process, urea is added to an aqueous solution containing a trivalent chromium salt, such as chromium sulfate. google.comasianpubs.org The solution is then heated to a temperature between 90°C and its boiling point. google.com The heat causes urea to slowly and uniformly decompose throughout the solution, generating hydroxide ions in situ. This gradual increase in pH leads to the controlled precipitation of basic chromium sulfate. google.com

Research has demonstrated that this method can be used for the quantitative precipitation of chromium. asianpubs.org In one study, a chromium sulfate solution was heated with urea on a steam bath for two hours, resulting in the complete precipitation of chromium hydroxide at a final pH of 7.2. asianpubs.org This controlled process is particularly valuable for producing materials with specific and uniform particle characteristics.

Starting MaterialReagentConditionsFinal pHProductReference
Chromium sulfate solutionUrea (NH₂CONH₂)Heated on a steam bath for ~2 hours7.2Chromium(III) hydroxide (Cr(OH)₃) asianpubs.org
Sulfate aqueous solution containing trivalent chromiumUreaHeated to 90°C - boiling pointNot specifiedBasic chromium sulfate google.com

Hydrothermal Synthesis Pathways of Chromium(III) Compounds

Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at high temperatures and pressures. This method can yield crystalline products with unique properties. The hydrothermal deposition of chromium(III) hydroxide sulfate has been investigated from aqueous chromium(III) sulfate solutions. cdnsciencepub.com

Research into the aqueous chemistry of chromium(III) at temperatures above 100°C has provided insight into these pathways. cdnsciencepub.com In one set of experiments, a 0.23 M solution of chromium(III) sulfate was heated in a nitrogen atmosphere. cdnsciencepub.com

At 250°C for 24 hours, approximately 40% of the chromium precipitated as Cr₃(SO₄)₂(OH)₅·H₂O. cdnsciencepub.com

At 300°C, the reaction yielded a mixture where 13% of the chromium was oxidized to chromium(VI), and the remainder precipitated as Cr₃(SO₄)₂(OH)₅·H₂O. cdnsciencepub.com

These findings demonstrate that temperature is a critical factor in determining the product composition during the hydrothermal synthesis of chromium-sulfate compounds. cdnsciencepub.com

ReactantTemperatureAtmosphereDurationProduct(s)Reference
0.23 M Chromium(III) sulfate250°CNitrogen24 hours~40% Cr₃(SO₄)₂(OH)₅·H₂O cdnsciencepub.com
0.23 M Chromium(III) sulfate300°CExcess Oxygen (16 bars)Not specified13% Chromium(VI) and Cr₃(SO₄)₂(OH)₅·H₂O cdnsciencepub.com

Industrial Production Processes and Their Scientific Underpinnings

On an industrial scale, chromium(III) hydroxide sulfate is primarily produced by the reduction of hexavalent chromium compounds, specifically chromate (B82759) and dichromate salts. betakim.com.tratamankimya.comwikipedia.org These processes are the backbone of commercial production for applications such as leather tanning.

A prevalent industrial method involves the reduction of sodium dichromate with sulfur dioxide. atamankimya.comwikipedia.orgnih.gov This reaction is typically carried out in an aqueous solution. A simplified representation of the chemical transformation is: Na₂Cr₂O₇ + 3 SO₂ + H₂O → Cr₂(SO₄)₃ + 2 NaOH wikipedia.org

In practice, the industrial process is controlled to produce basic chromium sulfate directly. A more representative equation for this industrial process is: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(SO₄)(OH) + Na₂SO₄ atamankimya.com

This reaction is often conducted in a packed tower where sulfur dioxide gas is passed through the sodium dichromate solution. atamankimya.com The efficiency of this process is highly dependent on the absorption of the sulfur dioxide. Inefficient absorption can lead to incomplete reduction, resulting in the final product being contaminated with toxic hexavalent chromium. atamankimya.com The resulting product is typically a liquid, which is then spray-dried to obtain the final powdered form. atamankimya.com

An alternative to sulfur dioxide is the use of organic reducing agents, with sugars such as sucrose (B13894) (often from molasses) being a common choice. betakim.com.tratamanchemicals.comresearchgate.net This method is also a major industrial production route. atamankimya.comatamanchemicals.com

The process begins with the acidification of a sodium dichromate solution with sulfuric acid in a suitable reactor. betakim.com.tratamanchemicals.com The organic reducing agent is then added slowly while the solution is stirred. betakim.com.tratamanchemicals.com To drive the reaction to completion, the solution is kept at a boil. betakim.com.tratamanchemicals.com The final product is a viscous, syrup-like liquid. betakim.com.tratamanchemicals.com To obtain a solid product, the liquid is cooled to crystallize out the byproduct sodium sulfate, which is then removed by centrifugation. betakim.com.tr The remaining liquid basic chromium sulfate can be concentrated and dried. betakim.com.tr Studies have shown this method can achieve high conversion rates; for example, using sugar as a reductant resulted in a 96.80% conversion of hexavalent chromium. researchgate.net

Chemical Reactivity and Coordination Chemistry of Chromium Iii Hydroxide Sulfate

Hydrolysis and Polymerization Mechanisms of Chromium(III) Ions

In aqueous environments, the chromium(III) ion, the central component of chromium(III) hydroxide (B78521) sulfate (B86663), undergoes extensive hydrolysis and polymerization. These processes are highly dependent on factors such as pH, concentration, temperature, and the presence of other ions.

The hydrolysis of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the initial step in the formation of more complex species. This process involves the deprotonation of coordinated water molecules to form hydroxo complexes. As the pH of the solution increases, the equilibrium shifts towards the formation of these hydrolyzed species.

The monomeric hydroxo complexes can then undergo condensation reactions to form polynuclear complexes, where multiple chromium centers are bridged by hydroxide ions. A variety of such complexes have been identified, including dimers, trimers, and tetramers. For instance, dimeric species with double hydroxo bridges, [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺, have been characterized. In more concentrated and aged solutions, larger cationic tetrameric complexes with both single and double hydroxo bridges become predominant. mdpi.comnih.gov

The formation of these polynuclear species is a dynamic process, and the specific structures present in a solution depend on the prevailing conditions. The table below summarizes some of the characterized polynuclear chromium(III) hydroxo complexes.

Table 1: Examples of Polynuclear Chromium(III) Hydroxo Complexes

Complex Type Formula
Dimer (double hydroxo bridge) [(H₂O)₄Cr(OH)₂Cr(H₂O)₄]⁴⁺
Trimer [Cr₃(OH)₄(H₂O)₉]⁵⁺

The polymerization of chromium(III) hydroxo complexes occurs through two primary mechanisms: olation and oxolation. Olation is a condensation process where hydroxo-bridged polymers are formed from aqua and hydroxo complexes. This process is accelerated by increases in pH and temperature. researchgate.net

A subsequent and generally slower process is oxolation , where the hydroxo bridges are converted into oxo bridges (-O-) through the elimination of a water molecule. researchgate.net This conversion leads to the formation of more compact and less reactive structures.

These olation and oxolation processes are responsible for the phenomenon of "aging" observed in chromium(III) solutions and precipitates. Freshly precipitated chromium(III) hydroxide is often amorphous and readily soluble in acids. However, upon aging, it becomes progressively less soluble and more crystalline as olation and oxolation continue, forming a more stable, cross-linked structure. researchgate.net This aging process significantly reduces the chemical reactivity of the chromium(III) hydroxide.

Ligand Exchange and Anion Penetration in Chromium(III) Coordination Spheres

The coordination sphere of the chromium(III) ion is kinetically inert, meaning that ligand exchange reactions are generally slow. In an aqueous solution of chromium(III) sulfate, the inner coordination sphere of the chromium ion is not solely occupied by water molecules. Sulfate ions can penetrate the coordination sphere and replace one or more of the coordinated water molecules. libretexts.orgdocbrown.info

This ligand exchange is often evidenced by a color change in the solution. For example, aqueous solutions of chromium(III) salts containing the violet [Cr(H₂O)₆]³⁺ ion can turn green upon heating or standing, which indicates the formation of sulfato-complexes such as [Cr(H₂O)₅(SO₄)]⁺. libretexts.orgdocbrown.info Similarly, in the presence of chloride ions, green complexes like [Cr(H₂O)₄Cl₂]⁺ can form. docbrown.info

The rate and extent of anion penetration depend on the concentration of the anion, the temperature, and the pH of the solution. The robust nature of the bonds between chromium(III) and its ligands makes these exchange processes slower compared to many other transition metal ions.

Redox Chemistry Involving Chromium(III) Hydroxide Sulfate

Chromium can exist in multiple oxidation states, with the +3 and +6 states being the most common and environmentally significant. Chromium(III) hydroxide sulfate can be involved in both the oxidation of Cr(III) to the more toxic Cr(VI) and the reduction of Cr(VI) to the less mobile Cr(III).

The oxidation of chromium(III) to chromium(VI) is a significant environmental concern as it transforms a relatively benign species into a toxic and mobile one. This oxidation can be facilitated by various oxidants, particularly manganese oxides (like birnessite, δ-MnO₂), chlorine, and hydrogen peroxide. nih.govnih.gov

In the presence of manganese dioxide, the oxidation of Cr(III) is thermodynamically favorable in both aerobic and mildly anoxic environments. nih.gov The reaction involves the transfer of electrons from Cr(III) to Mn(IV), resulting in the formation of Cr(VI) and the reduction of manganese. Studies have shown a stoichiometric relationship where the oxidation of Cr(III) is coupled with the reductive dissolution of MnO₂ surfaces. mdpi.com

Chlorine, a common disinfectant in drinking water, can also oxidize solid phases of chromium(III), including chromium hydroxide. nih.gov The rate of this oxidation is influenced by pH, with a modest enhancement observed at higher pH values due to changes in the reactive surface hydroxo species. nih.gov The presence of bromide can catalyze this reaction through an electron shuttle mechanism. nih.gov

The general reaction for the oxidation of Cr(III) to Cr(VI) can be represented as: Cr(III) → Cr(VI) + 3e⁻

The reduction of toxic hexavalent chromium to the less harmful trivalent form is a key process in environmental remediation. While chromium(III) hydroxide sulfate itself is not a reducing agent, the precipitation of chromium(III) hydroxide is the end goal of many Cr(VI) treatment technologies.

The reduction of Cr(VI) is typically achieved by using reducing agents such as ferrous sulfate, sulfur dioxide, or sulfites. wikipedia.orgnih.gov In these processes, Cr(VI) is reduced to Cr(III), which then precipitates out of solution as chromium(III) hydroxide, especially under neutral to alkaline conditions.

Reduction: Cr(VI) + Reductant → Cr(III)

Precipitation: Cr³⁺ + 3OH⁻ → Cr(OH)₃(s)

Therefore, the chemical principles governing the formation and stability of chromium(III) hydroxide are central to the effectiveness of these remediation strategies.

Precipitation and Dissolution Kinetics of Chromium(III) Hydroxide Sulfate and Related Precipitates

The kinetics of precipitation and dissolution of chromium(III) hydroxide sulfate are complex processes influenced by a multitude of factors, primarily pH, temperature, and the presence of other ions in solution. While specific kinetic models for the precipitation of a defined "chromium(III) hydroxide sulfate" compound are not extensively detailed in the literature, the precipitation of chromium(III) hydroxide from solutions containing sulfate ions provides significant insight into the process.

The precipitation of chromium(III) as a hydroxide is highly dependent on pH. The process generally begins at a pH of approximately 4.9, with optimal precipitation occurring in the neutral pH range. researchgate.net The presence of sulfate ions can influence the structure and composition of the precipitate, leading to the formation of basic chromium sulfates. The kinetics of this precipitation are affected by the rate of pH change, mixing intensity, and the concentration of both chromium(III) and sulfate ions.

The dissolution kinetics of chromium(III) hydroxide precipitates are significantly affected by the pH of the solution and the presence of complexing agents. In acidic environments, particularly in the presence of sulfuric acid, chromium(III) hydroxide dissolves to form chromium(III) ions in solution. The rate of this dissolution is influenced by the acid concentration and temperature. Studies on the oxidative dissolution of chromium(III) hydroxide have shown that the process is accelerated in the presence of strong oxidants. For instance, in the presence of sodium hypochlorite, the dissolution rate was observed to be significantly faster at a pH of 9. nih.gov At lower pH values (e.g., pH 2 and 3), linear kinetics of oxidative dissolution have been observed, though the rate can decrease over time due to product inhibition. nih.gov

Below is an interactive data table summarizing the factors influencing the precipitation and dissolution of chromium(III) hydroxide in the presence of sulfate ions.

Interactions with Other Metal Ions and Formation of Mixed Hydroxide Phases (e.g., Cr-Fe hydroxides)

Chromium(III) ions readily interact with other metal ions in solution, leading to the formation of mixed-metal hydroxide precipitates. A particularly well-studied interaction is that between chromium(III) and iron(III), which results in the formation of mixed Cr-Fe hydroxides. researchgate.netnih.gov This co-precipitation is of significant environmental and industrial importance.

The formation of mixed (Fe, Cr)(OH)₃ phases occurs over a wide pH range. acs.org Research has shown that in the presence of iron(III), chromium(III) can precipitate at lower pH values than it would alone. The resulting mixed hydroxide precipitate often takes the form of a solid solution with the general formula CrₓFe₍₁₋ₓ₎(OH)₃. researchgate.netnih.gov These mixed hydroxides have been found to be more stable and have lower solubility compared to pure chromium(III) hydroxide, particularly in the neutral pH range. researchgate.netnih.gov

The structure of these mixed precipitates can vary. For instance, mixed Fe₀.₇₅Cr₀.₂₅(OH)₃ hydroxides have been identified as having a ferrihydrite-like structure. researchgate.netnih.gov The formation of more complex structures, such as Cr-spinel, can also occur under specific conditions, for example, through the co-precipitation of Fe(II), Fe(III), and Cr(III). mdpi.com The presence of other ions and the specific precipitation conditions, such as the sequence of adding reagents, can influence the final phase and morphology of the precipitate. mdpi.com

The table below presents findings from research on the formation of mixed Cr-Fe hydroxide phases.

Environmental Behavior and Remediation Strategies for Chromium Contamination Associated with Chromium Iii Hydroxide Sulfate

Speciation and Mobility of Chromium(III) in Environmental Matrices (Soil-Plant Interface, Groundwater)

Chromium exists in the environment predominantly in two stable oxidation states: trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)]. nih.gov These two forms exhibit markedly different chemical properties and toxicological profiles. epa.gov Cr(III) is considered an essential micronutrient for humans and animals in trace amounts, while Cr(VI) is highly toxic and a known carcinogen. epa.govresearchgate.net

In soil and groundwater, the speciation and mobility of chromium are governed by a complex interplay of factors including pH, redox potential, and the presence of other chemical species. nih.gov Cr(III) tends to be relatively immobile in the environment. ijcmas.comcdc.gov Under typical environmental pH conditions (around 6 to 8), Cr(III) readily hydrolyzes to form insoluble chromium hydroxide (B78521) precipitates, such as Cr(OH)₃. ijcmas.comnih.gov This low solubility significantly limits its mobility in soil and groundwater. nih.govresearchgate.net Furthermore, Cr(III) can be strongly adsorbed onto soil components like clay minerals, iron oxides, and organic matter, further restricting its movement. cdc.govdcceew.gov.au

At the soil-plant interface, the uptake of Cr(III) by plants is generally low due to its poor solubility and strong adsorption to soil particles. ijcmas.com While plants can absorb small amounts of Cr(III), it primarily accumulates in the roots with limited translocation to the shoots. ijcmas.com

In groundwater, the concentration of dissolved Cr(III) is typically low, controlled by the solubility of its hydroxide and oxide forms. nih.gov The mobility of Cr(III) in groundwater can be slightly enhanced through the formation of soluble complexes with organic matter. cdc.gov

Comparative Analysis with Chromium(VI) Environmental Transport and Bioavailability

In stark contrast to Cr(III), Cr(VI) is highly mobile and bioavailable in the environment. epa.govnih.gov Cr(VI) predominantly exists as highly soluble and mobile oxyanions, such as chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻). ijcmas.comnih.gov These anionic forms are not readily adsorbed by the negatively charged surfaces of most soil particles, allowing them to leach easily from the soil and contaminate groundwater. cdc.gov

The high solubility and mobility of Cr(VI) contribute to its greater bioavailability. nih.gov Plants can readily take up Cr(VI) through the same transport channels used for essential nutrients like sulfate (B86663). ijcmas.com Once inside the plant, Cr(VI) can be reduced to Cr(III), but the initial uptake of the more mobile form poses a significant risk of toxicity. nih.gov

The following table summarizes the key differences in the environmental behavior of Cr(III) and Cr(VI):

FeatureChromium(III)Chromium(VI)
Common Forms Cations (e.g., Cr³⁺, Cr(OH)²⁺)Oxyanions (e.g., CrO₄²⁻, HCrO₄⁻)
Solubility Low, forms insoluble hydroxides ijcmas.comnih.govHigh epa.govnih.gov
Mobility in Soil Low, strongly adsorbed cdc.govdcceew.gov.auHigh, weakly adsorbed cdc.gov
Bioavailability Low researchgate.netHigh nih.gov
Toxicity Relatively low, essential nutrient in trace amounts epa.govHigh, carcinogenic epa.govresearchgate.net

Biogeochemical Transformations and Environmental Fate

The environmental fate of chromium is largely determined by redox transformations between Cr(VI) and Cr(III). The reduction of toxic Cr(VI) to the less mobile Cr(III) is a key process in the natural attenuation and engineered remediation of chromium contamination.

Microbial Reduction of Chromium(VI) to Chromium(III) Hydroxide Species

A wide variety of microorganisms, including bacteria, fungi, and algae, are capable of reducing Cr(VI) to Cr(III) under both aerobic and anaerobic conditions. iwaponline.commicrobiologyjournal.org This bioreduction can occur through several mechanisms, including direct enzymatic reduction and indirect reduction by microbial metabolites. microbiologyjournal.orgresearchgate.net

Many bacteria possess enzymes, such as chromate reductases, that can directly transfer electrons to Cr(VI), converting it to Cr(III). researchgate.net This process can occur both inside the microbial cell (intracellularly) and outside the cell (extracellularly). cabidigitallibrary.org The resulting Cr(III) often precipitates as insoluble chromium hydroxide or other chromium(III) species on or near the cell surface. researchgate.net

Microorganisms can also indirectly reduce Cr(VI) by producing reducing agents like hydrogen sulfide (B99878) (H₂S) or ferrous iron (Fe²⁺), which then abiotically reduce Cr(VI). nih.gov The efficiency of microbial Cr(VI) reduction is influenced by environmental factors such as pH, temperature, the availability of electron donors (organic matter), and the presence of other ions. researchgate.net

Abiotic Reduction Mechanisms Involving Iron(II) and Sulfides

Abiotic reduction of Cr(VI) to Cr(III) by naturally occurring reducing agents is a significant pathway for chromium detoxification in the environment. nih.gov Ferrous iron (Fe²⁺), present in many minerals and groundwater, is a potent reductant of Cr(VI). sciencejournal.reresearchgate.net The reaction between Cr(VI) and Fe(II) is often rapid and results in the precipitation of Cr(III) as chromium hydroxide or a mixed iron-chromium hydroxide. nih.gov

Sulfides, such as hydrogen sulfide (H₂S) and iron sulfides (e.g., pyrite, FeS₂), are also effective in reducing Cr(VI), particularly under anaerobic conditions found in sediments and some groundwater environments. mdpi.comresearchgate.netnih.gov The reaction with sulfides leads to the formation of insoluble Cr(III) species. nih.gov

Engineering Remediation Technologies Utilizing Chromium(III) Hydroxide Sulfate Formation

The principle of reducing mobile and toxic Cr(VI) to immobile and less toxic Cr(III) forms the basis for several engineered remediation technologies for chromium-contaminated water and soil. The formation of insoluble chromium(III) hydroxide is a key step in these processes.

Chemical Precipitation Methods for Chromium Removal from Industrial Wastewater

Chemical precipitation is a widely used and effective method for removing chromium from industrial wastewater. researchgate.netsamcotech.com This process typically involves two main steps for wastewaters containing Cr(VI):

Reduction: A reducing agent, such as ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃), is added to the wastewater to convert Cr(VI) to Cr(III). researchgate.netsamcotech.com

Precipitation: The pH of the wastewater is then raised by adding an alkaline substance like lime (calcium hydroxide, Ca(OH)₂) or sodium hydroxide (NaOH). researchgate.netsamcotech.com This causes the Cr(III) to precipitate out of the solution as chromium(III) hydroxide (Cr(OH)₃). researchgate.net

The resulting chromium hydroxide sludge can then be separated from the treated water by sedimentation and/or filtration. epse.fiekb.eg The efficiency of this process is dependent on factors such as pH, the type and dosage of the reducing and precipitating agents, and the presence of other substances in the wastewater. researchgate.netresearchgate.net

The following table provides an overview of common reagents used in the chemical precipitation of chromium:

Reagent TypeExamplesPurpose
Reducing Agents Ferrous sulfate (FeSO₄), Sodium bisulfite (NaHSO₃), Sulfur dioxide (SO₂)To convert Cr(VI) to Cr(III) samcotech.com
Precipitating Agents Lime (Ca(OH)₂), Sodium hydroxide (NaOH), Magnesium oxide (MgO)To raise the pH and precipitate Cr(III) as Cr(OH)₃ samcotech.comresearchgate.net

Performance of Permeable Reactive Barriers (PRBs) in Groundwater Chromium Removal

Permeable reactive barriers (PRBs) represent a viable and cost-effective in-situ technology for the remediation of chromium-contaminated groundwater. msu.ru These barriers are installed in the path of a groundwater plume and contain a reactive medium that removes contaminants as the water flows through. clu-in.org Zero-valent iron (ZVI) is the most commonly used reactive material for treating chromium, as it can reductively dehalogenate many hydrocarbons and remove contaminants like hexavalent chromium, arsenic, and uranium. clu-in.org

The primary mechanism for chromium removal in a ZVI PRB is the reduction of the highly mobile and toxic hexavalent chromium (Cr(VI)) to the less toxic and less soluble trivalent chromium (Cr(III)). mdpi.comepa.gov This transformation is driven by the corrosion of the zero-valent iron. epa.gov Following reduction, Cr(III) is sequestered through processes like precipitation as chromium hydroxide or co-precipitation within newly formed iron corrosion products. msu.ruepa.gov

Long-term performance studies of full-scale PRBs have demonstrated their sustained effectiveness. A well-documented case is the ZVI PRB installed at the U.S. Coast Guard Support Center near Elizabeth City, NC, in 1996. nih.govclu-in.org This barrier was designed to remediate groundwater contaminated with hexavalent chromium and trichloroethylene (B50587) (TCE). clu-in.org Even after fifteen years of operation, the PRB continued to effectively remove chromium, reducing concentrations to below regulatory thresholds. epa.gov

A study conducted after eight years of operation at the Elizabeth City site showed that the PRB consistently reduced Cr(VI) concentrations from averages greater than 1500 µg L⁻¹ upgradient of the barrier to less than 1 µg L⁻¹ within and downgradient of the barrier. msu.ruacs.orgresearchgate.net X-ray absorption near-edge structure (XANES) spectroscopy confirmed that the sequestered chromium was predominantly in the trivalent oxidation state. msu.runih.gov The removal processes occur at the leading edge of the PRB and within the aquifer immediately upgradient, where the corrosion of ZVI creates steep geochemical gradients leading to the formation of secondary minerals. msu.runih.gov These secondary iron-bearing minerals may enhance the long-term capacity of the ZVI system to remediate chromium. msu.runih.govacs.org

Table 1: Long-Term Performance of the Elizabeth City ZVI PRB for Chromium Removal

Parameter Upgradient Concentration (Average) Downgradient Concentration Removal Efficiency Duration of Operation
Total Chromium >1500 µg L⁻¹ <1 µg L⁻¹ >99.9% 8 Years msu.runih.gov

Adsorption and Sorption Phenomena of Chromium(III) by Inorganic and Organic Sorbents

Adsorption is a key process governing the fate and transport of Chromium(III) in the environment. Various low-cost and naturally abundant materials have been investigated for their potential to remove Cr(III) from aqueous solutions.

Inorganic Sorbents: Clay minerals, such as bentonite (B74815), have shown significant potential for Cr(III) adsorption due to their natural abundance and low cost. mdpi.com The adsorption of Cr(III) onto bentonite is influenced by several factors, including pH, contact time, and temperature. researchgate.net Studies on Gaomiaozi (GMZ) bentonite found that the optimal pH for Cr(III) adsorption was 7.0, with equilibrium being reached within 2 hours. researchgate.net The maximum adsorption capacity under these conditions was 4.68 mg/g. researchgate.net The primary adsorption mechanisms for heavy metals on clay minerals include hydrogen bonding and ion exchange. mdpi.com Other inorganic materials like pumice powder have also been identified as promising adsorbents for Cr(III), with studies showing high adsorption percentages. tandfonline.com

The presence of other components in the soil and water, such as iron and aluminum oxides, can also influence Cr(III) sorption. sciopen.com In some cases, the sorption of Cr(III) has been observed to decrease after the addition of Fe(III) oxide to the soil.

Organic Sorbents: A wide range of agricultural waste materials and other organic sorbents have been proven effective for Cr(III) removal. These materials are attractive because they are inexpensive and readily available. nih.gov Examples include sugarcane bagasse, rice husk, and various fruit peels. researchgate.net The biosorption capacity of these materials is often dependent on pH, with optimal removal for Cr(III) typically occurring at a pH of 5.0 or in a basic pH range. nih.gov

Lignin, a waste product from the paper industry, has demonstrated a maximum adsorption capacity of 17.97 mg/g for Cr(III). researchgate.net The adsorption is strongly dependent on pH and primarily occurs through ion-exchange mechanisms, forming inner-sphere complexes with the lignin. researchgate.net Similarly, chitosan-clay composites have been developed and show high adsorption capacity for Cr(III). mdpi.com The complexation of Cr(III) with organic acids, such as citric acid, can alter its adsorption properties, generally forming stable, soluble complexes that have a lower adsorption capacity compared to free Cr(III) ions. sciopen.com

Table 2: Adsorption Capacities of Various Sorbents for Chromium(III)

Sorbent Type Sorbent Material Maximum Adsorption Capacity (mg/g) Optimal pH Reference
Inorganic Gaomiaozi (GMZ) Bentonite 4.68 7.0 researchgate.net
Inorganic Pumice Powder Not quantified, but high sorption (86.65%) Not specified tandfonline.com
Inorganic Vesicular Basalt Rock Not specified (max adsorption 54.67%) 6.0 tandfonline.com
Organic Chitosan/Treated Clay Composite (8:1) 23.5 4.0 mdpi.com
Organic Lignin 17.97 Not specified researchgate.net

| Organic | Artocarpus nobilis fruit peel | 4.9 | 5.0 | nih.gov |

Stabilization and Immobilization of Chromium(III)-Containing Waste Streams

Solidification into Cement Composites and Formation of Stable Chromium Phases

Solidification/stabilization (S/S) using cement-based materials is a widely applied technology for treating inorganic hazardous wastes containing heavy metals like chromium. upb.ro The process involves mixing the waste with a hydraulic binder, such as Portland cement, to reduce contaminant mobility. upb.ro This is achieved through both physical encapsulation and chemical immobilization, converting the hazardous waste into a more environmentally acceptable form. upb.ro

When chromium(III) waste is incorporated into cement composites, it can become part of the cement matrix structure. Research indicates that Cr(III) is easily incorporated into hydrated Portland cement. nycu.edu.tw The presence of chromium can influence the cement hydration process; studies have shown that adding Cr₂O₃ can accelerate hydration and increase the mechanical strength of the resulting mortars compared to a control sample. mdpi.comresearchgate.netnih.gov

The immobilization of chromium within the cement matrix is confirmed by the formation of new, stable crystalline phases. X-ray diffraction (XRD) studies have identified the formation of phases such as chromium-ettringite (Ca₆Cr₂(SO₄)₃(OH)₁₂·26H₂O) and CaCrO₄·2H₂O in cement matrices containing chromium waste. mdpi.comresearchgate.netnih.gov The formation of these new compounds confirms the chemical fixation of chromium, rendering it less hazardous. mdpi.comnih.gov Some studies suggest Cr³⁺ may substitute for both Ca²⁺ and Si⁴⁺ in the calcium-silicate-hydrate (C-S-H) gel, a primary component of hydrated cement. nycu.edu.tw

The effectiveness of the S/S process is often evaluated using leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP). mdpi.com These tests assess the potential for the stabilized contaminant to be released into the environment. Studies on mortars containing 0.6% to 1.2% Cr₂O₃ showed very low leached concentrations of chromium, far below the limits required by the TCLP standard. mdpi.com This indicates that the chromium is well-fixed within the mortar's structure. mdpi.com However, the leaching behavior can be influenced by factors such as the pH of the leachate. thaiscience.info

Table 3: Leaching Test Results for Cement Mortars Stabilized with Chromium(III) Oxide

Sample ID (% Cr₂O₃) Leached Rate of Chromium (mg/L) after 8 hours Leached Rate of Chromium (mg/L) after 64 hours
S(Control, 0%) 0 0
S(Cr₂O₃, 0.6%) 0.003 0.007
S(Cr₂O₃, 0.96%) 0.004 0.008
S(Cr₂O₃, 1.2%) 0.005 0.009

Data adapted from a study on the stabilization of Cr₂O₃ in CEM II cement, subjected to the TCLP test. mdpi.com

Table of Compounds Mentioned

Compound Name Chemical Formula
Aluminum Oxide Al₂O₃
Arsenic As
Calcium Carbonate CaCO₃
Calcium Chromium Oxide Hydrate CaCrO₄·2H₂O
Calcium Hydroxide Ca(OH)₂
Carbon Tetrachloride CCl₄
Chloroform CHCl₃
Chromate CrO₄²⁻
Chromium Cr
Chromium(III) Hydroxide Cr(OH)₃
Chromium(III) Oxide Cr₂O₃
Chromium-ettringite Ca₆Cr₂(SO₄)₃(OH)₁₂·26H₂O
Citric Acid C₆H₈O₇
Dichromate Cr₂O₇²⁻
Dichloromethane CH₂Cl₂
Illite (K,H₃O)Al₂(Si,Al)₄O₁₀[(OH)₂,H₂O]
Iron Fe
Iron(III) Oxide Fe₂O₃
Kaolinite Al₂Si₂O₅(OH)₄
Lignin Not a single defined formula
Perchloroethylene C₂Cl₄
Portland cement Not a single defined formula
Pumice Not a single defined formula
Quartz SiO₂
Trichloroethylene C₂HCl₃
Uranium U

Advanced Applications and Material Science Research Utilizing Chromium Iii Hydroxide Sulfate

Catalytic Applications in Chemical Reactions

Chromium(III) hydroxide (B78521) sulfate (B86663) and its derivatives exhibit notable catalytic activity in a range of chemical reactions. Due to its unique chemical properties, it can effectively promote certain reaction processes. echemi.com The compound's amphoteric nature allows it to participate in both acidic and basic reactions, making it a versatile component in catalysis. Research has shown its utility in various industrial processes where it acts as a catalyst to enhance reaction rates and yields. echemi.comacademyart.edu The catalytic potential of chromium compounds, including chromium hydroxide, has been noted in the dehydrogenation of alcohols and paraffins, as well as the hydrogenation of olefins. nih.gov

Development of Chromium-Based Pigments and Coloring Agents for Advanced Materials

Chromium(III) hydroxide sulfate serves as a crucial precursor in the synthesis of chromium-based pigments. echemi.com Its green color makes it a suitable colorant for a variety of materials, including paints, textile dyes, inks, and ceramic glazes. strategic-metal.com A significant application is in the production of chromium(III) oxide (Cr₂O₃), a highly stable and widely used green pigment. This is achieved through the thermal decomposition of chromium hydroxide sulfate, where the conditions of the calcination process can be controlled to influence the properties of the resulting pigment. Chromium compounds are also key components in enhancing the color and durability of coatings. echemi.com

Advanced Electroplating and Metal Surface Treatment for Enhanced Corrosion Resistance

Chromium compounds, including those derived from this compound, are integral to advanced electroplating and metal surface treatment processes. echemi.comstrategic-metal.com These treatments are designed to provide a protective layer on metal surfaces, significantly enhancing their corrosion resistance and providing decorative finishes. echemi.comgoogle.com Trivalent chromium plating methods, which can utilize basic chromium sulfate, are considered a more environmentally friendly alternative to traditional hexavalent chromium plating. google.comgoogle.com The resulting chromium coatings are known for their high hardness and low coefficient of friction, making them suitable for applications requiring wear resistance. britannica.com Research in this area focuses on optimizing the plating bath composition and process parameters to improve the quality and performance of the protective films. google.com

Precursor in the Synthesis of Specialty Alloys and Chromium-Based Materials

While not directly used in its raw form, the chemistry of chromium(III) compounds like this compound is central to metallurgical processes for producing high-performance and specialty alloys. Chromium is a key alloying element in steel manufacturing, where it is often introduced as ferrochromium. britannica.com The addition of chromium to steel and other nonferrous alloys improves properties such as hardenability, wear resistance, high-temperature strength, and corrosion and oxidation resistance. britannica.com For instance, steels with up to 2% chromium are used for springs and bearings, while those with 6-10% chromium are used in the oil industry for their enhanced corrosion resistance. britannica.com

Synthesis and Characterization of Chromium Nanomaterials and Thin Films

Chromium(III) hydroxide sulfate serves as a precursor in the synthesis of chromium-based nanomaterials, such as chromium oxide (Cr₂O₃) and chromium hydroxide (Cr(OH)₃) nanoparticles. iaea.org Various chemical methods, including aqueous precipitation, have been developed to produce these nanoparticles with controlled size and morphology. researchgate.net For example, Cr₂O₃ nanoparticles with sizes ranging from 20 to 70 nm have been synthesized using chromium sulfate as the source of chromium. These nanomaterials are characterized using techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM). nih.gov The unique properties of these nanomaterials make them promising for applications in catalysis and other advanced technologies. iaea.org

Table 2: Synthesis and Characterization of Chromium Nanoparticles

Nanomaterial Precursor Synthesis Method Particle Size Characterization Techniques
Cr₂O₃ Nanoparticles Chromium(III) sulfate Aqueous precipitation 20 - 70 nm XRD, TGA, IR, UV, SEM, TEM
Cr(OH)₃ Nanoparticles Chromium nitrate Hydrolysis Spherical SEM, TEM, EDS iaea.org

Investigation in Magnetic and Porous Molecular Materials Utilizing Chromium(III) Complexes

Chromium(III) complexes are subjects of significant research in the field of magnetic and porous molecular materials. The magnetic properties of these complexes are influenced by the arrangement of chromium ions and the ligands to which they are coordinated. researchgate.net Studies on various chromium(III) complexes have revealed both antiferromagnetic and ferromagnetic interactions. researchgate.netosti.gov For example, the magnetic behavior of certain pseudo-1D chromium thiolate coordination polymers can switch from antiferromagnetic to ferromagnetic based on geometrical constraints. osti.gov The magnetic moments of many chromium(III) complexes are close to the spin-only value for a d³ ion, suggesting an octahedral geometry. researchgate.net This research is crucial for the development of new materials with specific magnetic properties for applications in data storage and other advanced technologies.

Analytical Methodologies for Chromium Iii Hydroxide Sulfate in Complex Matrices

Speciation Analysis of Trivalent and Hexavalent Chromium

Speciation analysis is crucial for assessing the environmental impact and potential toxicity of chromium, as the total chromium concentration alone is insufficient for an accurate risk assessment. The primary goal is to separate and quantify the different chemical forms, or species, of the element. Chromium(III) is recognized as the most stable oxidation state, while chromium(VI) exhibits strong oxidizing properties and is considered more toxic.

A variety of techniques have been developed to differentiate between Cr(III) and Cr(VI) in complex samples. These methods often involve a separation step followed by a sensitive detection technique.

Common Separation and Detection Techniques:

Ion Chromatography (IC): This is a widely used technique for separating Cr(III) and Cr(VI). For instance, Cr(III) can be complexed with agents like ethylenediaminetetraacetic acid (EDTA) or pyridine-2,6-dicarboxylic acid (PDCA) to form a stable anionic complex. This allows it to be separated from the anionic Cr(VI) (present as chromate (B82759), CrO₄²⁻) on an anion-exchange column. After separation, detection can be achieved using various methods.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation, identification, and quantification of chromium species in a single procedure. It is often coupled with other detection techniques to enhance sensitivity.

Coprecipitation: This method relies on the differential precipitation of chromium species. For example, hydrous iron(III) oxide is an effective co-precipitating agent for Cr(III), allowing it to be separated from the more soluble Cr(VI) in solution. The precipitate can then be dissolved and analyzed.

Hyphenated Techniques: To achieve high sensitivity and selectivity, separation techniques are often coupled with powerful detection methods. This combination, known as a hyphenated technique, is essential for analyzing trace concentrations. Common examples include:

IC-ICP-MS (Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry): This is one of the most powerful techniques for chromium speciation. The IC system separates the chromium species, which are then introduced into the ICP-MS for highly sensitive elemental detection. This method can achieve very low detection limits, making it suitable for drinking water analysis.

HPLC-AAS (High-Performance Liquid Chromatography coupled with Atomic Absorption Spectrometry): This combination allows for the separation of chromium species by HPLC followed by quantification using AAS.

Surface-Enhanced Raman Spectroscopy (SERS): This technique can differentiate Cr(VI) and Cr(III) based on their distinct spectral features. The SERS signals for each species show different dependencies on pH; Cr(VI) is most prominent at a pH of around 10, while Cr(III) is most pronounced at a pH of 5.5.

The choice of method depends on factors such as the sample matrix, the required detection limit, and the available instrumentation. For water samples, techniques like IC-ICP-MS are preferred for their high sensitivity.

Table 1: Comparison of Selected Speciation Analysis Techniques for Chromium

Analytical Technique Principle Typical Detection Limit Key Advantages
IC-ICP-MS Chromatographic separation of ions followed by mass spectrometric detection. < 0.1 µg/L High sensitivity and selectivity; suitable for trace analysis.
Coprecipitation with GF-AAS Selective precipitation of Cr(III) with iron hydroxide (B78521), followed by Graphite (B72142) Furnace Atomic Absorption Spectrometry. 0.20 µg/L for Cr(III) Effective for preconcentration from water samples.
HPLC with UV-Vis Detection Chromatographic separation followed by spectrophotometric detection after post-column reaction. ~0.5 µg/L for Cr(VI) Good for routine analysis at ppb levels.
SERS Differentiates species based on distinct Raman scattering signals enhanced by a substrate. < 0.1 mg/L for Cr(VI) Can distinguish species based on pH-dependent spectral features.

Quantitative Determination Methods for Chromium(III) in Precipitates and Solutions

Once Cr(III) has been separated or is present as the primary species of interest, such as in chromium hydroxide sulfate (B86663) precipitates, various methods can be used for its quantification.

For Solutions:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are standard methods for determining the total chromium concentration in solutions with high sensitivity and accuracy. EPA method 200.8 (ICP-MS) is often used for drinking water analysis due to its low detection limits.

Atomic Absorption Spectrometry (AAS): Both flame and graphite furnace (GF-AAS) techniques are used for chromium determination. GF-AAS offers significantly lower detection limits and is suitable for trace analysis in environmental samples.

UV-Visible Spectrophotometry: This colorimetric method is a simple, inexpensive, and reproducible technique for determining Cr(III) concentrations. The method involves forming a colored complex between Cr(III) and a chromogenic agent.

One approach involves using ninhydrin , which forms a deep greenish-violet complex with Cr(III) that can be measured at a wavelength of 375 nm.

Another common method determines total chromium by first oxidizing any Cr(III) to Cr(VI) using an oxidizing agent like potassium permanganate (B83412). The total Cr(VI) is then reacted with 1,5-diphenylcarbazide (DPC) in an acidic solution to produce a distinct red-violet color, which is measured at approximately 540 nm. The initial Cr(III) concentration can be calculated by subtracting the Cr(VI) concentration (measured without the oxidation step) from the total chromium concentration.

Titration: Titrimetric methods can be employed for higher concentrations of chromium. One method involves oxidizing Cr(III) to Cr(VI), which is then reacted with an excess of ammonium (B1175870) iron(II) sulfate. The unreacted iron(II) is then back-titrated with a standard solution of potassium permanganate to determine the total chromium amount.

For Precipitates:

To analyze chromium(III) in solid forms like precipitates, a digestion or dissolution step is first required to bring the analyte into a liquid solution.

Dissolution: The chromium hydroxide sulfate precipitate is typically dissolved in an acid, such as hydrochloric acid or sulfuric acid.

Analysis: Once dissolved, the resulting solution can be analyzed using any of the quantitative methods described above, such as ICP-OES, ICP-MS, AAS, or spectrophotometry.

Table 2: Summary of Quantitative Determination Methods for Chromium(III)

Method Sample Form Principle Typical Detection Limit
ICP-MS Solution Ionization in plasma followed by mass-to-charge ratio separation. ng/L range
GF-AAS Solution Atomization in a graphite tube and measurement of light absorption. µg/L range
UV-Vis Spectrophotometry (DPC) Solution Oxidation of Cr(III) to Cr(VI), followed by colorimetric reaction with diphenylcarbazide. 0.0025 mg/L
UV-Vis Spectrophotometry (Ninhydrin) Solution Formation of a colored complex with ninhydrin. 3.74 x 10⁻⁵ mol/L
Titration Solution Redox titration after oxidation of Cr(III) to Cr(VI). Higher concentrations (g/L range)

Method Development and Quality Control in Chromium Analysis

Rigorous method development and quality control (QC) are paramount for generating accurate and defensible analytical data for chromium. Quality assurance involves a set of procedures to ensure the measurement process is reliable and meets predefined standards.

Key aspects of quality control in chromium analysis include:

Calibration: Instruments must be calibrated daily with a series of working standards prepared from a certified stock solution. A calibration curve is constructed by plotting the instrument response against the known concentrations of the standards.

Blanks: Several types of blanks are analyzed with each batch of samples to check for contamination.

Method Blanks: A reagent blank (e.g., deionized water) is carried through the entire analytical procedure to assess contamination from reagents and the laboratory environment.

Field Blanks: These are used to evaluate potential contamination during sample collection, transport, and handling.

Spikes and Recovery:

Matrix Spikes (MS): A known quantity of chromium is added to a sample before preparation and analysis. The percent recovery of the spike is calculated to assess potential matrix interferences that may suppress or enhance the analytical signal. Acceptance criteria for matrix spike recoveries are often set between 90-110%.

Laboratory Control Samples (LCS): A standard of known concentration is analyzed with each sample batch to monitor the performance of the analytical method. Acceptance criteria for LCS are typically rigorous, for example, 90-110%.

Addressing Interferences: The presence of other ions can interfere with chromium analysis. For example, in the diphenylcarbazide method, high concentrations of molybdenum, mercury, and vanadium can interfere. Iron can also cause interference but this can be minimized by using an alkaline extraction. Method development must account for potential interferences in the specific sample matrix.

Method Validation: A new or modified analytical method must be validated to ensure it is fit for its intended purpose. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Table 3: Key Quality Control Parameters in Chromium Analysis

QC Parameter Purpose Typical Acceptance Criteria
Calibration Curve To quantify the concentration of the analyte in samples. Correlation coefficient (R²) > 0.995
Method Blank To assess contamination during the analytical process. Below the reporting limit.
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical system. 90-110% recovery.
Matrix Spike (MS) To evaluate the effect of the sample matrix on the analytical result. 90-110% recovery.
Sample Duplicate To assess the precision of the method for a specific sample. Relative Percent Difference (RPD) < 20%.

Emerging Research Directions and Future Perspectives

Integrated Approaches for Chromium Contamination Management

Chromium contamination, particularly from the highly toxic and mobile hexavalent chromium (Cr(VI)), poses a significant environmental threat. nih.gov Integrated management strategies are crucial for the effective remediation of contaminated soil and water. nih.govkab.ac.ug These approaches often involve a combination of physical, chemical, and biological methods to reduce Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)), the form found in chromium hydroxide (B78521) sulfate (B86663). kab.ac.ugresearchgate.net The conversion and subsequent precipitation of Cr(III) are central to many remediation techniques. nih.gov

A variety of in situ technologies are available for chromium remediation, including geochemical fixation, permeable reactive barriers (PRBs), and bioremediation. epa.gov Chemical reduction is a common and effective method, often employing agents like ferrous sulfate to convert Cr(VI) to Cr(III), which can then precipitate as chromium hydroxide or mixed chromium-iron hydroxides. However, the long-term stability of these precipitated forms is a subject of ongoing research due to the potential for re-oxidation to Cr(VI) under certain environmental conditions.

Bioremediation offers a promising and often more sustainable approach. kab.ac.ug This can involve the use of plants (phytoremediation) or microorganisms that can reduce Cr(VI) to Cr(III). kab.ac.ugfrontiersin.org Sulfate-reducing bacteria (SRB), for instance, have demonstrated the ability to precipitate chromium. ugm.ac.id The biological reduction of Cr(VI), sometimes coupled with chemical processes, can be an effective strategy for treating industrial wastewater containing chromium. frontiersin.org

The table below summarizes various integrated approaches for chromium contamination management, highlighting the role of chromium hydroxide sulfate chemistry.

Remediation ApproachDescriptionRole of Chromium(III) ChemistryKey Considerations
Chemical Reduction and PrecipitationInvolves the use of chemical reducing agents (e.g., ferrous sulfate) to convert Cr(VI) to Cr(III), which then precipitates out of solution.Direct formation of insoluble Cr(III) compounds, including hydroxides and sulfates.Cost of reagents, potential for secondary contamination, and long-term stability of the precipitate. kab.ac.ug
Bioremediation (Microbial)Utilization of microorganisms, such as sulfate-reducing bacteria, to facilitate the reduction of Cr(VI) to Cr(III). ugm.ac.idMicrobially-mediated precipitation of Cr(III) as hydroxides or other insoluble forms. researchgate.netCan be slower than chemical methods, and its effectiveness is dependent on environmental conditions (e.g., pH, presence of other nutrients). kab.ac.ug
PhytoremediationUse of plants to absorb and accumulate chromium from the soil and water. Some plants can also facilitate the reduction of Cr(VI) to Cr(III).Plants can sequester Cr(III) in their tissues, effectively removing it from the immediate environment.Limited to the root zone of the plants and can be a slow process. Disposal of contaminated plant biomass needs to be managed.
Permeable Reactive Barriers (PRBs)An in-situ treatment method where a barrier containing a reactive material (e.g., zero-valent iron) is placed in the path of contaminated groundwater. As the water flows through, Cr(VI) is reduced to Cr(III) and precipitated.Immobilization of chromium as insoluble Cr(III) compounds within the barrier.Requires detailed hydrogeological assessment for proper placement and can be costly to install. The long-term reactivity of the barrier material is a key factor. epa.gov

Molecular Mechanisms of Chromium(III) Interactions in Biological Systems (Excluding Toxicity Mechanisms)

The interaction of trivalent chromium with biological systems is a complex process that occurs at the molecular level. Unlike the highly reactive and toxic hexavalent form, Cr(III) is less mobile and generally considered less harmful. oup.com Most cells are relatively impermeable to Cr(III), in part because it tends to form water-insoluble compounds at non-acidic pH. oup.com

Once inside a biological system, often following the intracellular reduction of Cr(VI), Cr(III) can interact with various biomolecules. oup.com It has a propensity to bind to negatively charged functional groups. For instance, Cr(III) can react with the carboxyl and sulfhydryl groups of enzymes, which can alter their structure and function. oup.com This interaction can also lead to the displacement of other essential metal ions, such as magnesium, from active sites in enzymes like DNA polymerase. oup.com

At the genetic level, Cr(III) can be sequestered by the phosphate (B84403) groups of DNA. oup.com This binding can have implications for DNA replication and transcription. oup.com

In plant systems, there are sophisticated mechanisms for managing chromium stress. Plants can absorb and accumulate chromium, and they have evolved defense mechanisms to cope with its presence. frontiersin.orgnih.gov These include the sequestration of chromium in cellular compartments like vacuoles and the formation of complexes with organic chelates. frontiersin.orgnih.gov Specific proteins, such as metallothioneins and phytochelatins, are involved in the sequestration of chromium. frontiersin.orgnih.gov

The following table details some of the key molecular interactions of Chromium(III) in biological systems.

Biological Molecule/SystemNature of Interaction with Cr(III)Potential Consequence (Non-Toxicity Focus)
EnzymesBinds to carboxyl and sulfhydryl groups. oup.com Can displace essential metal cofactors like magnesium. oup.comAlteration of enzyme structure and activity. oup.com
DNASequestration by phosphate groups. oup.comPotential influence on DNA replication and transcription processes. oup.com
Plant Cellular MechanismsSequestration in vacuoles and complexation with organic chelates like phytochelatins. frontiersin.orgnih.govDetoxification and tolerance to chromium stress in plants. frontiersin.orgnih.gov

Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The traditional industrial production of this compound often involves the reduction of hexavalent chromium compounds, which are highly toxic, using various reducing agents. researchgate.net Applying green chemistry principles to this process can lead to more sustainable and environmentally friendly methods.

Key green chemistry principles relevant to this compound include waste prevention, atom economy, and the use of less hazardous chemical syntheses. yale.edu For instance, developing synthetic routes that have a high atom economy ensures that a maximal proportion of the starting materials is incorporated into the final product, thereby minimizing waste. acs.org

The choice of reducing agent is critical. While traditional methods may use agents that can lead to unwanted byproducts, green approaches would favor the use of renewable feedstocks or catalytic reduction methods. yale.eduresearchgate.net For example, the use of sugars or other biomass-derived materials as reducing agents is a step towards more sustainable production. researchgate.net Furthermore, designing for energy efficiency by conducting syntheses at ambient temperature and pressure can significantly reduce the environmental and economic impact of the process. yale.eduacs.org

In the application of this compound, particularly in the leather tanning industry, green chemistry principles can also be applied. researchgate.netbuali-chem.com This includes process optimization to ensure efficient uptake of the tanning agent, thereby reducing the amount of chromium released in wastewater. researchgate.net

The table below outlines the application of several green chemistry principles to the synthesis and use of this compound.

Green Chemistry PrincipleApplication to this compoundPotential Benefits
PreventionOptimizing reaction conditions to maximize yield and minimize byproducts in the synthesis process. yale.eduReduced waste generation and lower environmental impact. researchgate.net
Atom EconomyDesigning synthetic pathways where the majority of atoms from the reactants are incorporated into the final product. acs.orgIncreased efficiency and reduced waste. researchgate.net
Less Hazardous Chemical SynthesesUsing non-toxic and renewable reducing agents (e.g., sugars) to convert Cr(VI) to Cr(III) instead of more hazardous alternatives. yale.eduresearchgate.netImproved safety for workers and reduced environmental pollution. researchgate.net
Use of Renewable FeedstocksEmploying biomass-derived materials as starting materials or reducing agents. yale.eduReduced reliance on depleting resources and a more sustainable production process. researchgate.net
Design for Energy EfficiencyDeveloping synthetic methods that can be conducted at ambient temperature and pressure. yale.eduacs.orgLower energy consumption and reduced costs. researchgate.net
CatalysisUtilizing catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. yale.eduIncreased reaction rates, higher selectivity, and the ability to use milder reaction conditions. researchgate.net

Q & A

Q. What are the established synthesis routes for chromium hydroxide sulfate, and how do reaction conditions influence product purity and structure?

this compound is synthesized via partial neutralization of chromium(III) sulfate solutions (e.g., adding bases like sodium carbonate to Cr₂(SO₄)₃·xH₂O) or reduction of Cr(VI) compounds (e.g., using SO₂) . Key factors include pH control (e.g., pH 2–4 for partial neutralization), temperature (e.g., 70–90°C to avoid hydrolysis side reactions), and sulfate-to-hydroxide ratios. Incomplete reduction of Cr(VI) to Cr(III) during synthesis can introduce toxic impurities, necessitating redox potential monitoring .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • XRD : Identifies crystalline phases (e.g., distinguishing between amorphous and hexagonal Cr₂O₃ after thermal decomposition) .
  • FT-IR : Detects functional groups like sulfate (S-O stretching at 1097–1145 cm⁻¹) and hydroxide (O-H bending at 1619 cm⁻¹) .
  • XRF : Quantifies elemental composition, particularly residual sulfates or contaminants (e.g., Na, Mg) in industrial-grade samples .
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >350°C for hydroxide sulfate → Cr₂O₃) .

Q. How does this compound’s solubility and stability vary with pH and temperature?

Solubility decreases with increasing pH due to hydroxide precipitation (Cr(OH)₃ forms above pH 5). At pH < 2, sulfate ligands dominate, stabilizing the complex in solution. Thermal stability is high (>350°C), but prolonged heating above 500°C decomposes it into Cr₂O₃ and SO₃ gas .

Advanced Research Questions

Q. What experimental strategies address discrepancies between theoretical and observed selectivity in chromium hydroxide precipitation from mixed-metal solutions?

Theoretical speciation diagrams (e.g., MINEQL+) predict Cr(OH)₃ precipitation at pH 6, but co-precipitation of Ni²⁺/Zn²⁺ occurs experimentally due to adsorption or occlusion. Mitigation strategies include:

  • Stepwise pH adjustment : Precipitate Cr(III) at pH 4.5–5.5 before raising pH for other metals.
  • Ligand addition : Use chelators (e.g., EDTA) to sequester competing ions .

Q. How do calcination conditions influence the crystallinity and morphology of Cr₂O₃ derived from this compound?

Calcination at 300°C yields amorphous Cr₂O₃, while 400–500°C produces crystalline phases (hexagonal structure confirmed by XRD). Crystallite size increases from ~60 nm (400°C) to 80 nm (500°C) due to Ostwald ripening. FT-IR bands at 563–623 cm⁻¹ correlate with Cr-O vibrations in crystalline phases .

Q. What are the critical contradictions in reported toxicity data for this compound, and how can researchers reconcile them?

Discrepancies arise from varying Cr(VI) contamination levels in synthesized samples. While Cr(III) is less toxic, incomplete reduction during synthesis (e.g., from CrO₄²⁻) introduces carcinogenic Cr(VI). Researchers must validate purity via:

  • Diphenylcarbazide tests : Colorimetric detection of trace Cr(VI) (LOD: 0.1 ppm).
  • XPS : Differentiate Cr 2p₃/₂ binding energies (Cr(III): 576.5 eV vs. Cr(VI): 579.2 eV) .

Q. How does this compound’s amphoteric behavior influence its reactivity in environmental or catalytic applications?

In acidic conditions (pH < 4), Cr(OH)(SO₄) acts as a Brønsted acid, releasing H⁺ and forming [Cr(H₂O)₆]³⁺. In alkaline media (pH > 9), it behaves as a Lewis acid, adsorbing OH⁻ to form Cr(OH)₄⁻. This dual reactivity enables applications in wastewater treatment (heavy metal adsorption) and catalysis (redox reactions) .

Methodological Guidance

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and NIOSH-approved respirators for powder handling .
  • Spill management : Use wet methods to suppress dust; collect waste in sealed containers for licensed disposal .
  • Neutralization : Treat acidic Cr(III) waste with Ca(OH)₂ to precipitate Cr(OH)₃, reducing environmental mobility .

Q. How should researchers design experiments to optimize chromium recovery from tannery waste using hydroxide sulfate intermediates?

  • Leaching : Use H₂SO₄ (2–4 M) at 60–80°C to extract Cr from waste.
  • Selective precipitation : Adjust pH to 3.5–4.5 with NaOH to isolate Cr(OH)(SO₄) from Fe³⁺/Al³⁺ contaminants .

Data Interpretation Challenges

Q. Why do XRD patterns of this compound-derived oxides show mixed Cr₂O₃/CrO₃ phases, and how can phase purity be improved?

Residual sulfate ligands during calcination promote CrO₃ formation (oxidizing conditions). To enhance Cr₂O₃ purity:

  • Inert atmosphere calcination : Use N₂ to suppress Cr(VI) formation.
  • Pre-washing : Remove sulfate residues with deionized water before heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromium hydroxide sulfate
Reactant of Route 2
Chromium hydroxide sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.